molecular formula C27H33N3O2S B2836328 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 878055-26-6

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2836328
CAS No.: 878055-26-6
M. Wt: 463.64
InChI Key: VWRFQXZCPDHEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of N-substituted indole derivatives with a sulfanyl-acetamide backbone. Its structure features an indole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group, while the indole nitrogen is functionalized with a 2-(azepan-1-yl)-2-oxoethyl chain. The molecular formula is C28H33N3O2S, with a molecular weight of 475.65 g/mol (estimated from analogous structures in and ). Key properties include a logP value of ~3.5 (indicating moderate lipophilicity) and a polar surface area of ~43 Ų, suggesting moderate membrane permeability .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-19-14-20(2)27(21(3)15-19)28-25(31)18-33-24-16-30(23-11-7-6-10-22(23)24)17-26(32)29-12-8-4-5-9-13-29/h6-7,10-11,14-16H,4-5,8-9,12-13,17-18H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFQXZCPDHEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps One common route starts with the preparation of the azepane derivative, which is then coupled with an indole derivative

    Preparation of Azepane Derivative: The azepane derivative can be synthesized from hexamethyleneimine and chloroacetyl chloride.

    Coupling with Indole Derivative: The azepane derivative is then reacted with an indole derivative under specific conditions to form the intermediate compound.

    Introduction of Mesitylacetamide Group: The final step involves the reaction of the intermediate compound with mesitylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

2.1.1. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
  • Molecular Formula : C24H26ClN3O2S
  • Key Differences : The aryl substituent on the acetamide nitrogen is 4-chlorophenyl instead of 2,4,6-trimethylphenyl.
  • Impact :
    • The electron-withdrawing chlorine atom increases polarity (logP = 3.49 vs. ~3.5 for the trimethylphenyl variant) but reduces steric bulk .
    • The 4-chlorophenyl group may enhance interactions with aromatic residues in target proteins compared to the bulky trimethylphenyl group.
2.1.2. N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
  • Molecular Formula : C26H17ClF6N2O5S
  • Key Differences : The sulfonamide group replaces the sulfanyl-acetamide linkage, and a bis(trifluoromethyl)phenyl group is present.
  • Impact :
    • The sulfonamide group increases hydrogen-bond acceptor capacity (polar surface area = ~110 Ų vs. ~43 Ų for the target compound), reducing membrane permeability .
    • Trifluoromethyl groups enhance metabolic stability but may introduce toxicity risks.
2.1.3. 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide ()
  • Molecular Formula : C26H31N3O2S
  • Key Differences : The 2-phenylethyl group replaces the 2,4,6-trimethylphenyl substituent.
  • Impact :
    • The flexible phenylethyl chain may improve solubility (logSw = -3.59) but reduce target specificity due to increased conformational freedom .

Physicochemical and Bioactivity Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bonding (Donor/Acceptor) Key Structural Features
Target Compound (2,4,6-trimethylphenyl) C28H33N3O2S 475.65 ~3.5 1 / 5 Bulky trimethylphenyl, azepane-oxoethyl
4-Chlorophenyl Analog () C24H26ClN3O2S 455.14 3.49 1 / 5 Electron-withdrawing Cl, less steric bulk
Bis(trifluoromethyl)sulfonamide Analog () C26H17ClF6N2O5S 610.94 ~4.2 2 / 8 Sulfonamide, CF3 groups, high polarity
2-Phenylethyl Analog () C26H31N3O2S 449.61 3.49 1 / 5 Flexible phenylethyl chain

Bioactivity and Target Interactions

  • Target Compound: Limited direct bioactivity data are available, but analogous structures (e.g., ) suggest that bulky aryl groups (e.g., trimethylphenyl) may enhance selectivity for hydrophobic binding pockets in enzymes like cyclooxygenase (COX) or kinases .
  • 4-Chlorophenyl Analog : Chlorine substitution is associated with enhanced antibacterial activity in sulfonamide derivatives, though this is context-dependent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.